3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride
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Overview
Description
3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride is a complex organic compound featuring a pyrazole ring substituted with bromine and methyl groups, an azetidine ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride typically involves multi-step organic reactions. The starting material is often a pyrazole derivative, which undergoes bromination and methylation to introduce the bromo and methyl groups. The azetidine ring is then formed through cyclization reactions, and the sulfonyl fluoride group is introduced via sulfonation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for bromination, methylating agents for introducing methyl groups, and sulfonating agents for the sulfonyl fluoride group. Typical reaction conditions involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. The pyrazole ring can also interact with various biological targets, modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar bromine and methyl substitutions.
4-bromo-1H-pyrazole: Another pyrazole derivative used in the synthesis of pharmaceutical compounds.
Sulfur-containing pyrazoles: Compounds with similar sulfur-based functional groups, used in medicinal chemistry.
Uniqueness
3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride is unique due to its combination of a pyrazole ring, azetidine ring, and sulfonyl fluoride group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
2680533-50-8 |
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Molecular Formula |
C9H12BrFN4O3S |
Molecular Weight |
355.2 |
Purity |
95 |
Origin of Product |
United States |
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